molecular formula C11H16O3 B126497 2-Hexyl-3-methylmaleic Anhydride CAS No. 75052-75-4

2-Hexyl-3-methylmaleic Anhydride

Cat. No.: B126497
CAS No.: 75052-75-4
M. Wt: 196.24 g/mol
InChI Key: SAYHBWSPMUSNEJ-UHFFFAOYSA-N
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Description

2-Hexyl-3-methylmaleic anhydride: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is a derivative of maleic anhydride, characterized by the presence of a hexyl and a methyl group attached to the maleic anhydride core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry: 2-Hexyl-3-methylmaleic anhydride is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties .

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar anhydrides in biological systems .

Medicine: Its ability to undergo charge reversal in response to pH changes makes it suitable for use in cancer therapy .

Industry: this compound is used in the production of specialty chemicals, including adhesives, coatings, and resins. Its reactivity and versatility make it valuable in various industrial processes .

Mechanism of Action

The cytotoxicity of 2-hexyl-3-methylmaleic anhydride may be due to its ability to bind ergosterol and cause DNA damage by inhibiting the synthesis of DNA . This compound also inhibits the growth of fungus and has been shown to have pharmacological properties .

Safety and Hazards

2-Hexyl-3-methylmaleic Anhydride may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyl-3-methylmaleic anhydride can be synthesized through the reaction of maleic anhydride with hexyl and methyl substituents under controlled conditions. The specific synthetic routes and reaction conditions may vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyl-3-methylmaleic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Maleic Anhydride: The parent compound, which lacks the hexyl and methyl substituents.

    2,3-Dimethylmaleic Anhydride: A similar compound with two methyl groups instead of hexyl and methyl groups.

    2,2,3,3-Tetramethylsuccinic Anhydride: Another derivative with four methyl groups.

Uniqueness: 2-Hexyl-3-methylmaleic anhydride is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other maleic anhydride derivatives .

Properties

IUPAC Name

3-hexyl-4-methylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYHBWSPMUSNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456173
Record name 2,5-Furandione, 3-hexyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75052-75-4
Record name 2-Hexyl-3-methylmaleic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Furandione, 3-hexyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXYL-3-METHYLMALEIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX30JT6S7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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